molecular formula C4H7BF3KO2 B2487788 Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide CAS No. 1445847-97-1

Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide

Cat. No. B2487788
M. Wt: 194
InChI Key: KMSBZQPLIQALTE-UHFFFAOYSA-N
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Description

Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide is a chemical compound with the IUPAC name potassium trifluoro (oxetan-3-ylmethyl)borate . It has a molecular weight of 178 . The compound is typically stored at 4 degrees Celsius and comes in a powder form .


Molecular Structure Analysis

The InChI code for Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide is 1S/C4H7BF3O.K/c6-5(7,8)1-4-2-9-3-4;/h4H,1-3H2;/q-1;+1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 178 .

Scientific Research Applications

  • Organic Chemistry Applications : Potassium trifluoro(organo)borates are highly stable organoboron derivatives that have emerged as promising alternatives to other organoboron reagents. These compounds exhibit interesting reactivity, including the formation of difluoroboranes and transmetallation reactions with transition metals, often proving to be more reactive than boronic acids or esters (Darses & Genêt, 2003).

  • Synthesis of Alanine Derivatives : These compounds react with various dehydroamino esters, catalyzed by rhodium complexes, allowing the formation of alanine derivatives bearing a variety of amino protecting groups in good to high yields (Navarre, Darses & Genêt, 2004).

  • Nucleophilic Trifluoromethylation : Potassium trialkoxy(trifluoromethyl)borates act as convenient reagents for nucleophilic trifluoromethylation of non-enolizable aldehydes and N-tosylimines to give CF3-substituted alcohols and N-tosylamines (Levin et al., 2011).

  • Polymer Science : Poly(3-difluoroaminomethyl-3-methyl oxetane/3-azidomethyl-3-methyl oxetane) can be used as an energetic pre-polymer in solid propellants and polymer-bonded explosives. It exhibits good thermal stability and is compatible with various energetic and inert materials (Li et al., 2018).

  • Hyperbranched Polyethers : The anionic ring-opening polymerization of oxetanes containing hydroxyl groups with potassium tert-butoxide results in multifunctional hyperbranched polymers, useful in various chemical modifications (Morita, Kudo & Nishikubo, 2004).

  • Catalysis and Organic Reactions : Tris(pentafluorophenyl)borane, a boron Lewis acid, catalyzes various organic and organometallic chemistry reactions, demonstrating the diverse application potential of these compounds in catalysis beyond their established role in olefin polymerization (Erker, 2005).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

potassium;trifluoro(oxetan-3-yloxymethyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O2.K/c6-5(7,8)3-10-4-1-9-2-4;/h4H,1-3H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSBZQPLIQALTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC1COC1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide

CAS RN

1445847-97-1
Record name potassium trifluoro[(oxetan-3-yloxy)methyl]boranuide
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